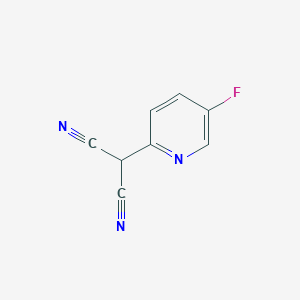
4-(5-Bromo-2-nitrobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
The compound “4-(5-Bromo-2-nitrobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . The molecule also has a nitro group and a bromine atom, which are often used in organic synthesis for their reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom . The nitro group (-NO2) and the bromine atom (Br) are attached to the benzyl group, which is connected to the piperidine ring. The carboxylic acid tert-butyl ester group is also attached to the piperidine ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitro group is often used in organic synthesis because it can be reduced to an amino group . The bromine atom is a good leaving group, making it useful in substitution reactions .Applications De Recherche Scientifique
Synthesis of Bifunctional Tetraaza Macrocycles
A study by McMurry, Brechbiel, Kumar, and Gansow (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents. This involved cyclization with BOC-protected amino disuccinimido esters, leading to the formation of diamides. This is significant as it shows the use of related compounds in synthesizing chelating agents, potentially relevant for applications in medicinal chemistry and imaging (McMurry et al., 1992).
Synthesis of Water-Soluble Stable Free Radicals
Marx and Rassat (2002) reported on the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble nitroxide, using a hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine. This synthesis approach highlights the potential of using similar structures in developing water-soluble compounds with applications in free radical research (Marx & Rassat, 2002).
Building Preorganized Ligands
Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms. These ligands were further functionalized for potential labeling of biological materials, demonstrating the utility of bromo and tert-butyl ester derivatives in designing ligands for biochemical applications (Charbonnière et al., 2002).
Thermolysis of N-tetramethylpiperidinyl Esters
Research by Henry-Riyad and Tidwell (2008) on the thermolysis of N-tetramethylpiperidinyl esters, including compounds similar to 4-(5-Bromo-2-nitrobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester, indicates potential applications in studying the decomposition mechanisms of related ester compounds (Henry-Riyad & Tidwell, 2008).
Synthesis of Carboxylic Esters
Shiina, Ibuka, and Kubota (2002) demonstrated the synthesis of various carboxylic esters using 2-methyl-6-nitrobenzoic anhydride. This showcases the potential of related chemical structures in esterification reactions, which are fundamental in organic synthesis and pharmaceuticals (Shiina et al., 2002).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s used in a chemical reaction, its mechanism of action would refer to the sequence of steps leading to the formation of the product .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and its potential effects on human health and the environment. For example, compounds containing nitro groups can be explosive under certain conditions . Additionally, bromine-containing compounds can be hazardous due to the high reactivity of bromine .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-[(5-bromo-2-nitrophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)20-8-6-14(7-9-20)19-11-12-10-13(18)4-5-15(12)21(23)24/h4-5,10,14,19H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUBRYEGHTUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















